molecular formula C8H12N2 B1444925 4,5,6,7-tetrahydro-1H-indol-4-amine CAS No. 1033202-31-1

4,5,6,7-tetrahydro-1H-indol-4-amine

Cat. No.: B1444925
CAS No.: 1033202-31-1
M. Wt: 136.19 g/mol
InChI Key: XSHDKHHIMKMOFZ-UHFFFAOYSA-N
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Description

4,5,6,7-tetrahydro-1H-indol-4-amine is a chemical compound with the CAS Number: 1033202-31-1 . It has a molecular weight of 136.2 and its IUPAC name is this compound . It is usually in the form of a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H12N2/c9-7-2-1-3-8-6(7)4-5-10-8/h4-5,7,10H,1-3,9H2 . The compound has a molecular formula of C8H11N . The canonical SMILES representation is C1CCC2=C(C1)C=CN2 .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 121.18 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 0 . The compound has a rotatable bond count of 0 . Its exact mass and monoisotopic mass are 121.089149355 g/mol . The topological polar surface area is 15.8 Ų . The compound has a heavy atom count of 9 .

Scientific Research Applications

Green Synthesis Approaches

A greener approach for synthesizing 4-oxo-4,5,6,7-tetrahydro indole derivatives has been developed using a Wang-OSO3H-mediated three-component reaction. This method involves dimedone, phenacyl bromide, and primary amine in water, resulting in various indole derivatives through a simple and straightforward methodology (Dinne et al., 2018).

Novel Compound Synthesis

The synthesis of 4-amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile has been achieved, marking its first synthesis through a reaction involving N-benzyl-3-imino-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]indol-1-amine and 1-chloroacetophenone (Petrova et al., 2023).

Biotransformation Methods

New 4-oxo-tetrahydroindol derivatives have been synthesized using both chemical and microbial biotransformation methods. Key compounds like N-substituted 4-oxo-4,5,6,7-tetrahydroindoles and 4,5,6,7-tetrahydro-4-oxo-7,7-dimethyl benzofuran-5-yl acetate were obtained, highlighting the potential of biotransformation in synthesizing pharmacologically interesting compounds (Caliskan et al., 2020).

Chiral Compound Synthesis

An efficient method for the enantioselective synthesis of 2-phenyl-4,5,6,7-tetra-hydro-1H-indoles with chiral substituents at the nitrogen atom has been developed. This method involves epoxide fragment opening and intramolecular metal-catalyzed cyclization (Andreev et al., 2012).

Biochemical Analysis

Biochemical Properties

4,5,6,7-Tetrahydro-1H-indol-4-amine plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. This compound also interacts with certain receptors in the body, influencing various signaling pathways .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, this compound can alter the expression of certain genes involved in cell cycle regulation and apoptosis . These effects highlight the compound’s potential in therapeutic applications, particularly in cancer treatment.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with various biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction. For instance, it has been found to inhibit the activity of certain kinases, which are enzymes that play a key role in cell signaling . This inhibition can lead to changes in gene expression, ultimately affecting cellular functions such as proliferation and apoptosis. Additionally, this compound can bind to DNA, influencing transcriptional activity and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound has been associated with changes in cellular metabolism and function, highlighting the importance of considering temporal effects in experimental designs.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal adverse effects and can modulate specific biochemical pathways effectively . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism . The compound can undergo various metabolic transformations, including hydroxylation and deamination, leading to the formation of different metabolites . These metabolic pathways can influence the compound’s biological activity and its overall pharmacokinetic profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it has been observed to interact with organic cation transporters, which facilitate its uptake into cells . Once inside the cell, the compound can accumulate in specific tissues, influencing its localization and activity . These interactions are crucial for understanding the compound’s pharmacodynamics and its potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is an important factor that affects its activity and function. The compound has been found to localize in the cytoplasm and the nucleus, where it can interact with various biomolecules . Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and its potential therapeutic applications.

Properties

IUPAC Name

4,5,6,7-tetrahydro-1H-indol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c9-7-2-1-3-8-6(7)4-5-10-8/h4-5,7,10H,1-3,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSHDKHHIMKMOFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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